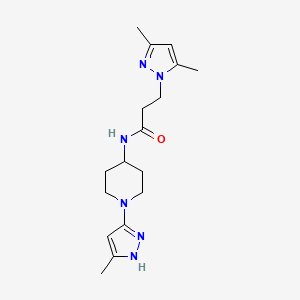
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C17H26N6O and its molecular weight is 330.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)propanamide is a novel pyrazole derivative that has garnered attention for its potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H17N3, and its structure includes two pyrazole rings connected by a piperidine moiety. The presence of multiple nitrogen atoms in the pyrazole rings may contribute to its biological activity through hydrogen bonding and coordination with metal ions.
Research has indicated that compounds containing pyrazole moieties often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The specific mechanisms of action for this compound are still under investigation, but related studies on similar pyrazole derivatives suggest potential interactions with:
- Phosphoinositide 3-kinase (PI3K) : This enzyme plays a crucial role in cellular functions such as growth, proliferation, and survival. Inhibition of PI3K has been linked to therapeutic strategies for cancer and autoimmune diseases .
- Cyclic nucleotide phosphodiesterases (PDEs) : Pyrazole derivatives have shown promise in modulating PDE activity, which is significant in regulating intracellular levels of cyclic AMP and cyclic GMP, impacting various physiological processes .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits moderate to high inhibitory activity against certain enzymes. For example:
These findings suggest that the compound may be effective in modulating signaling pathways relevant to inflammation and cancer.
In Vivo Studies
Limited in vivo studies have been conducted on the specific compound; however, related compounds have shown efficacy in models of inflammatory diseases. For instance, pyrazole derivatives have been noted for their anti-inflammatory effects in animal models of asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
Recent case studies exploring similar pyrazole compounds highlight their therapeutic potential:
- Asthma Treatment : A study reported that a related pyrazole derivative significantly reduced airway hyperresponsiveness in mouse models of asthma, suggesting potential applications for respiratory diseases .
- Cancer Research : Another study demonstrated that a pyrazole-based inhibitor effectively reduced tumor growth in xenograft models by targeting PI3K signaling pathways .
特性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-12-11-16(20-19-12)22-7-4-15(5-8-22)18-17(24)6-9-23-14(3)10-13(2)21-23/h10-11,15H,4-9H2,1-3H3,(H,18,24)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAOGDMQMBUEJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CCN3C(=CC(=N3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














